molecular formula C9H17NO2 B13185357 1-(Butan-2-yl)-3-hydroxypiperidin-2-one

1-(Butan-2-yl)-3-hydroxypiperidin-2-one

Cat. No.: B13185357
M. Wt: 171.24 g/mol
InChI Key: WKTAOMOKSGDYLE-UHFFFAOYSA-N
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Description

1-(Butan-2-yl)-3-hydroxypiperidin-2-one is an organic compound that belongs to the class of piperidones Piperidones are cyclic amides derived from piperidine, a six-membered ring containing one nitrogen atom This compound is characterized by the presence of a hydroxyl group (-OH) and a butan-2-yl substituent attached to the piperidone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Butan-2-yl)-3-hydroxypiperidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of piperidone with butan-2-yl bromide in the presence of a base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The hydroxyl group can be introduced through subsequent oxidation reactions using reagents like sodium hypochlorite or hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. Catalysts and advanced purification techniques, such as distillation and crystallization, are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(Butan-2-yl)-3-hydroxypiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the piperidone ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The butan-2-yl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 1-(Butan-2-yl)-3-oxopiperidin-2-one.

    Reduction: Formation of 1-(Butan-2-yl)-3-hydroxypiperidine.

    Substitution: Formation of various substituted piperidones depending on the substituent used.

Scientific Research Applications

1-(Butan-2-yl)-3-hydroxypiperidin-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Butan-2-yl)-3-hydroxypiperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the piperidone ring play crucial roles in its binding affinity and reactivity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1-(Butan-2-yl)-3-oxopiperidin-2-one: Similar structure but with a carbonyl group instead of a hydroxyl group.

    1-(Butan-2-yl)-3-hydroxypiperidine: Similar structure but with a fully saturated piperidine ring.

    1-(Butan-2-yl)-3-hydroxy-4-piperidone: Similar structure with an additional substituent on the piperidone ring.

Uniqueness

1-(Butan-2-yl)-3-hydroxypiperidin-2-one is unique due to its specific combination of functional groups and structural features. The presence of both a hydroxyl group and a butan-2-yl substituent on the piperidone ring imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

1-butan-2-yl-3-hydroxypiperidin-2-one

InChI

InChI=1S/C9H17NO2/c1-3-7(2)10-6-4-5-8(11)9(10)12/h7-8,11H,3-6H2,1-2H3

InChI Key

WKTAOMOKSGDYLE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1CCCC(C1=O)O

Origin of Product

United States

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